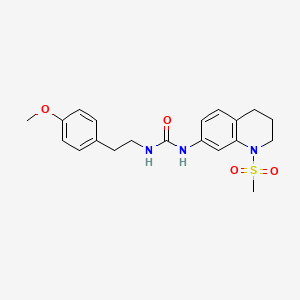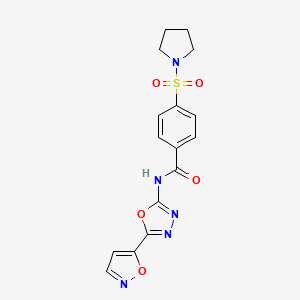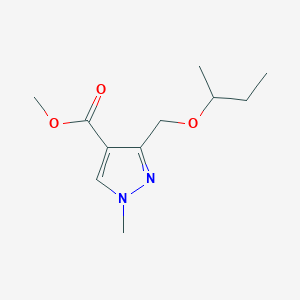![molecular formula C28H24FN3O3 B2653633 (5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 477854-14-1](/img/structure/B2653633.png)
(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C28H24FN3O3 and its molecular weight is 469.516. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Puthran et al. (2019) demonstrated the antimicrobial potential of Schiff bases derived from related chromene compounds, highlighting their ability to fight various microbial infections. Schiff bases synthesized using a similar chromene backbone showed excellent activity against different microbial strains, indicating the potential antimicrobial applications of related chromene derivatives (Puthran et al., 2019).
Synthesis and Spectral Analysis
Halim and Ibrahim (2022) conducted a study on the synthesis and spectral analysis of novel chromene derivatives. Their research detailed the efficient synthesis methods and provided insights into the chemical structure and properties of these compounds, which could be relevant to the chromene derivative (Halim & Ibrahim, 2022).
Inhibitory Effects on Fungal Growth
Costa et al. (2008) explored the bioactivity of chromene derivatives, particularly their effects on fungal growth and toxin production. Their findings revealed that certain chromene compounds could significantly inhibit the growth of fungi, suggesting potential applications in antifungal treatments or agriculture (Costa et al., 2008).
Green Synthesis Techniques
Yadav et al. (2015) focused on the green and eco-friendly synthesis of chromene derivatives. Their study emphasized the importance of environmentally sustainable methods in synthesizing such compounds, which could be relevant for scaling up the production of the chromene derivative in an eco-conscious manner (Yadav et al., 2015).
Molecular Structure and Reactivity Studies
Halim and Ibrahim (2021) conducted further research on the structural and reactivity aspects of chromene derivatives. This study is important for understanding the chemical behavior and potential reactivity of related compounds in various environments (Halim & Ibrahim, 2021).
Eigenschaften
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methoxyimino]-4-(4-methoxyphenyl)-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O3/c1-33-22-13-9-20(10-14-22)26-23(17-30)28(32-15-2-3-16-32)35-25-6-4-5-24(27(25)26)31-34-18-19-7-11-21(29)12-8-19/h2-3,7-16,26H,4-6,18H2,1H3/b31-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMBKANUAASHAB-QFMPWRQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NOCC4=CC=C(C=C4)F)CCC3)N5C=CC=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2/C(=N/OCC4=CC=C(C=C4)F)/CCC3)N5C=CC=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2653552.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide](/img/structure/B2653556.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2653560.png)
![2-Chloro-N-[5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-yl]propanamide](/img/structure/B2653561.png)

![3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B2653566.png)

![Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoate](/img/structure/B2653568.png)

